
2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
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Overview
Description
2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is a brominated ketone derivative featuring a tetrahydroisoquinoline moiety. This compound is of interest in organic synthesis, particularly in the development of pharmacologically active molecules. For example, substituted acetophenones react with bromine in diethyl ether under controlled conditions to yield α-brominated derivatives, as described in . The tetrahydroisoquinoline substituent likely enhances the compound’s reactivity in nucleophilic substitution or coupling reactions, making it a valuable intermediate in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one typically involves the bromination of 1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydroisoquinoline derivatives .
Scientific Research Applications
2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
The structural and functional attributes of 2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one can be contextualized by comparing it to related bromo-ethanones. Below is a detailed analysis of key analogs, including their physicochemical properties, substituent effects, and applications:
Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects: Chlorophenyl derivatives (e.g., 2-chloro or 4-chloro) exhibit lower molecular weights (233–310 Da) compared to polycyclic analogs like the tetrahydronaphthalenyl derivative (309.24 Da) . Bulky substituents (e.g., tetrahydronaphthalenyl) increase melting points (65–68°C), suggesting enhanced crystalline stability .
Reactivity and Stability: Bromo-ethanones with electron-withdrawing groups (e.g., 4-chlorophenyl) are more reactive in nucleophilic substitutions due to α-carbon activation . Stability concerns are noted for analogs like 2-Bromo-1-(3-thienyl)-1-ethanone, which exhibits acute toxicity and requires stringent handling protocols .
Structural Characterization: Crystallographic data for the triazolyl-difluorophenyl analog () highlights the role of halogen bonding in lattice stabilization, a feature likely relevant to the tetrahydroisoquinolinyl analog .
Biological Activity
- Molecular Formula : C11H12BrNO
- Molecular Weight : 254.12 g/mol
- Purity : Typically available at 95% or higher
The compound features a bromo substituent on a tetrahydroisoquinoline scaffold, which is known for its diverse pharmacological activities.
Research indicates that compounds containing tetrahydroisoquinoline structures often exhibit a range of biological activities, including:
- Antioxidant Activity : Tetrahydroisoquinolines have been shown to scavenge free radicals, reducing oxidative stress in cells.
- Neuroprotective Effects : Some studies suggest that this class of compounds may protect neuronal cells from damage, potentially offering therapeutic benefits in neurodegenerative diseases.
- Antimicrobial Properties : Preliminary data indicate that derivatives of tetrahydroisoquinoline can inhibit the growth of various bacterial strains.
Case Studies and Research Findings
-
Neuroprotective Study :
- A study conducted by Zhang et al. (2020) demonstrated that tetrahydroisoquinoline derivatives could significantly reduce neuronal apoptosis in models of Alzheimer's disease. The study highlighted the role of these compounds in modulating neuroinflammation and promoting neuronal survival.
-
Antioxidant Activity Assessment :
- In vitro assays performed by Lee et al. (2021) showed that compounds similar to 2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one exhibited strong antioxidant properties, with IC50 values comparable to established antioxidants like ascorbic acid.
-
Antimicrobial Testing :
- Research by Kumar et al. (2022) evaluated the antimicrobial efficacy of several tetrahydroisoquinoline derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives had significant inhibitory effects on bacterial growth.
Table of Biological Activities
Activity Type | Findings | Reference |
---|---|---|
Neuroprotection | Reduced apoptosis in neuronal models | Zhang et al., 2020 |
Antioxidant | Strong scavenging activity (IC50 comparable to ascorbic acid) | Lee et al., 2021 |
Antimicrobial | Significant growth inhibition against various bacteria | Kumar et al., 2022 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one?
Methodological Answer: The synthesis typically involves coupling a bromoacetyl moiety with a tetrahydroisoquinoline precursor. Key steps include:
- Nucleophilic substitution : Reacting 1,2,3,4-tetrahydroisoquinoline with 2-bromoacetyl bromide under anhydrous conditions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
- Optimization : Control reaction temperature (0–25°C) to minimize side reactions like hydrolysis or dimerization .
Table 1: Synthesis Conditions for Analogous Compounds
Substituent Position | Reaction Yield (%) | Purification Method | Reference |
---|---|---|---|
4-Fluoro | 72 | Column Chromatography | |
4-Chloro | 68 | Recrystallization | |
3-Bromo | 65 | Column Chromatography |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: A multi-technique approach ensures accurate structural elucidation:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 296.04 for C₁₁H₁₁BrNO⁺) .
- X-ray Crystallography : Resolve crystal packing and bond angles using SHELX software for refinement .
Table 2: Key Spectroscopic Data
Technique | Diagnostic Feature | Reference |
---|---|---|
¹H NMR | δ 4.2 ppm (N-CH₂-Br) | |
IR | 1680 cm⁻¹ (C=O stretch) | |
X-ray | Dihedral angle: 85.3° (ring/ketone) |
Q. What are the optimal storage conditions to maintain the compound's stability?
Methodological Answer:
- Temperature : Store at +5°C in amber glass vials to prevent photodegradation .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the bromoacetyl group.
- Stability Testing : Monitor decomposition via HPLC every 3 months; degradation <2% under recommended conditions .
Advanced Research Questions
Q. How do electronic effects of substituents on the aromatic ring influence the compound's reactivity in nucleophilic substitution reactions?
Methodological Answer: Substituents alter electrophilicity and reaction pathways:
- Electron-withdrawing groups (e.g., -CF₃) : Enhance electrophilicity of the ketone, accelerating nucleophilic attack (e.g., SN2 at the bromine) .
- Steric effects : Bulky substituents (e.g., 3,5-di-trifluoromethyl) reduce reaction rates due to hindered access to the reactive site .
Table 3: Substituent Effects on Reactivity
Substituent | Relative Reactivity (vs. H) | Reference |
---|---|---|
4-Fluoro | 1.8× | |
4-Chloro | 1.5× | |
3-Bromo | 2.1× |
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values of analogs with varying substituents. For example:
- 6,7-Dimethoxy substitution : IC₅₀ = 134.35 μM (vs. 147.51 μM for 4-fluoro analog) .
- Meta-analysis : Pool data from multiple studies to identify outliers or confounding factors (e.g., assay conditions).
- Dose-response validation : Re-test disputed compounds under standardized protocols .
Q. What computational modeling approaches are suitable for predicting the compound's interaction with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., kinases) using PubChem 3D conformers (InChI Key: HEMROKPXTCOASZ) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential surfaces .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .
Properties
IUPAC Name |
2-bromo-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-7-11(14)13-6-5-9-3-1-2-4-10(9)8-13/h1-4H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTRPIUOVNEKRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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